Fluoxetine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHCYVBBDHJXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59333-67-4 (hydrochloride) | |
| Record name | Fluoxetine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |
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DSSTOX Substance ID |
DTXSID7023067 | |
| Record name | Fluoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |
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Molecular Weight |
309.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
395.1°C at 760 mmHg | |
| Record name | Fluoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00472 | |
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Solubility |
insoluble, 1.70e-03 g/L | |
| Record name | Fluoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00472 | |
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| Record name | Fluoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
54910-89-3, 57226-07-0 | |
| Record name | Fluoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54910-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Fluoxetine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00472 | |
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| Record name | NSC-283480 | |
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| Record name | Fluoxetine | |
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| Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | FLUOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01K63SUP8D | |
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| Record name | Fluoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 182 °C | |
| Record name | Fluoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00472 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Action of Fluoxetine
Non-Serotonergic and Modulatory Mechanisms
Fluoxetine's molecular influence extends beyond the serotonin (B10506) system, modulating other critical neurotransmitter pathways.
The interaction between the serotonin and dopamine (B1211576) systems is complex, and This compound (B1211875) can indirectly influence dopaminergic activity. neurolaunch.com
This compound's effect on the dopamine system is regionally selective and appears to involve long-term adaptive changes rather than acute, direct action on dopamine transporters at therapeutic concentrations. neurolaunch.comoup.com Chronic administration of this compound can lead to an increased sensitivity of dopamine receptors. neurolaunch.com
One significant finding from animal studies is that chronic this compound treatment selectively upregulates dopamine D1-like receptors in the hippocampus. nih.govnih.gov This upregulation was observed in the dentate gyrus and along the mossy fiber pathway in mice, suggesting an enhanced dopaminergic modulation in this brain region critical for mood regulation. nih.govnih.gov
Human studies using positron emission tomography (PET) have investigated the effects of this compound on dopamine D2 receptors. In one study with healthy male volunteers, repeated dosing with this compound for two weeks resulted in a decreased binding potential (BP) of the D2 receptor ligand [11C]raclopride in the right medial thalamus. nih.govclinpgx.org The same study observed a trend towards an increased D2 receptor binding potential in the left putamen, highlighting the regionally specific effects of the drug. oup.comnih.govclinpgx.org This suggests that this compound does not have a uniform effect on dopamine receptors throughout the brain but rather modulates them in distinct ways in different areas. oup.com
| Study Type | Subject | Key Finding | Affected Brain Region | Reference |
|---|---|---|---|---|
| Quantitative Autoradiography | Mice | Selective upregulation of D1-like receptors | Hippocampus (Dentate Gyrus, Mossy Fiber Pathway) | nih.govnih.gov |
| Positron Emission Tomography (PET) | Healthy Humans | Decreased D2 receptor binding potential | Right Medial Thalamus | nih.govclinpgx.org |
| Positron Emission Tomography (PET) | Healthy Humans | Trend towards increased D2 receptor binding potential | Left Putamen | oup.comnih.gov |
Influence on Other Neurotransmitter Systems
Noradrenergic Modulation
While this compound is classified as a selective serotonin reuptake inhibitor (SSRI), evidence indicates it also modulates the noradrenergic system, although this effect is less pronounced than its impact on serotonin. psychopharmacologyinstitute.comnih.gov At therapeutic doses, this compound does not significantly inhibit the norepinephrine (B1679862) transporter. psychopharmacologyinstitute.comwikipedia.org However, studies have shown that this compound can increase extracellular levels of norepinephrine in various brain regions, including the prefrontal cortex and hypothalamus. researchgate.netnih.govnih.gov
This increase in norepinephrine is not due to direct transporter blockade but is thought to be mediated by this compound's interaction with other receptors. researchgate.net One proposed mechanism involves the antagonism of 5-HT2C receptors. wikipedia.orgresearchgate.netnih.gov By blocking these receptors, which can inhibit the release of norepinephrine, this compound may lead to an indirect increase in noradrenergic neurotransmission. This effect appears to be unique to this compound among SSRIs and may contribute to its specific clinical profile. researchgate.netnih.gov The increase in norepinephrine may be more significant at higher, supratherapeutic doses. psychopharmacologyinstitute.comwikipedia.org
Research in conscious rats has demonstrated that systemic administration of this compound increases extracellular norepinephrine concentrations in the hypothalamus. nih.gov Interestingly, local perfusion of this compound into the hypothalamus did not produce a significant increase in norepinephrine, suggesting that the effect originates from actions on neuronal cell bodies located elsewhere, such as the locus coeruleus. nih.gov
| Study Type | Brain Region | Effect of this compound on Norepinephrine | Proposed Mechanism | Reference |
| Microdialysis in rats | Prefrontal Cortex | Increased extracellular levels | 5-HT2C receptor antagonism | researchgate.netnih.gov |
| Microdialysis in conscious rats | Hypothalamus | Increased extracellular levels | Action on cell bodies outside the hypothalamus | nih.gov |
| General Pharmacodynamic Studies | Not specified | Weak norepinephrine reuptake inhibition, increased levels at high doses | Indirect mechanisms, possibly 5-HT2C antagonism | psychopharmacologyinstitute.comwikipedia.orgdrugbank.com |
GABAergic System Modulation
This compound's interaction with the GABAergic system is complex and multifaceted, involving both direct and indirect mechanisms that can lead to both enhancement and reduction of GABAergic neurotransmission depending on the context.
Some studies report that this compound can positively modulate GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the brain. nih.govdoi.orgresearchgate.net This potentiation of GABA-A receptor activity is thought to occur through a novel modulatory site on the receptor, distinct from the binding sites of benzodiazepines. nih.govdoi.org This positive modulation may contribute to some of this compound's therapeutic effects. researchgate.net The metabolite of this compound, northis compound (B159337), has been shown to be even more potent in this regard. nih.gov
Conversely, other research indicates that this compound can suppress GABA-mediated neurotransmission. nih.govmdpi.com This suppression is reported to be independent of the serotonin transporter (SERT) and may result from a reduction in the levels of key components of the SNARE complex, which is essential for synaptic vesicle fusion and neurotransmitter release. nih.govmdpi.com This effect appears to be linked to the blockade of P/Q-type voltage-gated calcium channels, leading to diminished protein kinase C (PKC) activity. nih.govmdpi.com
Furthermore, studies on hippocampal interneurons have shown that both this compound and northis compound can decrease the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) without altering their amplitude, suggesting a reduction in GABA release. mdpi.com These compounds were also found to negatively modulate GABA-A receptors in these specific interneurons. mdpi.com In neonatal rat hippocampal slices, this compound was found to block GABA-A-mediated giant depolarizing potentials (GDPs) and reduce the firing rate of GABAergic interneurons. nih.gov
The concentration of this compound also appears to play a role. Low concentrations have been observed to enhance GABA-stimulated chloride uptake, while higher concentrations inhibit it. biopsychiatry.com
| Experimental Model | Key Findings on GABAergic Modulation | Potential Mechanism | Reference |
| Recombinant GABA-A receptors in mammalian cells | Increased receptor response to GABA | Positive allosteric modulation at a novel site | nih.govdoi.org |
| Primary cortical neurons | Decreased GABAergic synaptic release | Alteration of SNARE complex components, blockade of P/Q-type voltage-gated calcium channels | nih.govmdpi.com |
| Hippocampal CA1 stratum radiatum interneurons | Decreased frequency of sIPSCs, negative modulation of GABA-A receptors | Decreased GABA release, interaction with extrasynaptic α5-containing GABA-A receptors | mdpi.com |
| Neonatal rat hippocampal slices | Blockade of GABA-A-mediated GDPs, reduced interneuron firing | Reduced GABAergic drive to principal cells | nih.gov |
| Rat cerebral cortical vesicular preparation | Biphasic effect: enhancement at low concentrations, inhibition at high concentrations | Not fully elucidated | biopsychiatry.com |
Glutamatergic Neurotransmission
This compound also exerts significant influence over the glutamatergic system, the primary excitatory neurotransmitter system in the brain. This modulation is a key area of research for understanding its full therapeutic effects.
Several studies have shown that this compound can directly inhibit N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate (B1630785) receptors, in a clinically relevant concentration range. nih.govnih.gov This inhibition is distinct from that of other antidepressants like desipramine (B1205290), as it is not voltage-dependent, suggesting a different binding site on the NMDA receptor complex. nih.gov Specifically, this compound appears to be a selective inhibitor of GluN2B-containing NMDA receptors. nih.gov This selectivity may contribute to its neuroprotective and antidepressant properties. nih.gov
In addition to its effects on NMDA receptors, this compound has been shown to suppress glutamate-mediated neurotransmission by altering the SNARE complex, similar to its effects on the GABAergic system. nih.govmdpi.com This leads to a reduction in glutamate release. nih.govmdpi.com This effect is independent of its primary action on the serotonin transporter. nih.govmdpi.com
Chronic treatment with this compound can also lead to adaptive changes in the glutamatergic system. It has been found to potentiate the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and modulate metabotropic glutamate receptors. researchgate.net Chronic administration has been associated with an increase in the expression of the AMPA receptor subunit GluA2, which can reduce calcium permeability and may be linked to synaptic maturation. frontiersin.orgnih.gov Studies have also shown an increase in synaptic levels of the GluR1 subunit of AMPA receptors and postsynaptic density protein 95 (PSD-95) following chronic this compound treatment under certain conditions. nih.gov
The modulation of glutamatergic transmission by this compound is thought to be a relevant target for its therapeutic action, and understanding these mechanisms may aid in the development of new antidepressant medications. researchgate.net
| Receptor/System | Effect of this compound | Key Research Findings | Reference |
| NMDA Receptors | Inhibition | Selective inhibitor of GluN2B-containing NMDA receptors; inhibition is not voltage-dependent. | nih.govnih.gov |
| Glutamate Release | Suppression | Reduces glutamate release by altering the SNARE complex. | nih.govmdpi.com |
| AMPA Receptors | Potentiation (chronic treatment) | Increases expression of GluA2 and synaptic GluR1 subunits. | researchgate.netfrontiersin.orgnih.govnih.gov |
| Glutamatergic Synapses | Modulation | Suppresses neuronal assembly recruitment by modulating local glutamatergic transmission. | jneurosci.org |
Neurotrophic Factor Signaling
Brain-Derived Neurotrophic Factor (BDNF) and TrkB Receptor Activation
A significant aspect of this compound's mechanism of action involves the modulation of neurotrophic factor signaling, particularly the brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB). This pathway is crucial for neuronal survival, growth, and synaptic plasticity.
Chronic administration of this compound has been consistently shown to increase the expression of BDNF in various brain regions, including the hippocampus. This upregulation of BDNF is considered a key element in the therapeutic effects of this compound, contributing to neurogenesis and synaptic plasticity.
The activation of the TrkB receptor by BDNF initiates a cascade of intracellular signaling events. This compound's ability to enhance this signaling is critical for its long-term effects. For instance, chronic this compound treatment has been found to increase the expression of synaptic proteins like postsynaptic density protein 95 (PSD-95) and the AMPA receptor subunit GluR1 in the hippocampus, and these effects are dependent on TrkB signaling.
CREB/p-CREB Signaling Pathway
Downstream of BDNF-TrkB activation is the cAMP response element-binding protein (CREB) signaling pathway. CREB is a transcription factor that, when phosphorylated (p-CREB), regulates the expression of genes involved in neuronal plasticity and survival, including BDNF itself.
This compound treatment has been demonstrated to increase the levels of both CREB and its activated form, p-CREB. This enhancement of the CREB/p-CREB pathway is a crucial step in translating the initial effects of this compound on neurotransmitter levels into long-lasting changes in neuronal function and structure. The activation of this pathway is believed to be a common mechanism for many antidepressant treatments and is integral to the neuroplasticity hypothesis of depression.
Anti-inflammatory and Antioxidant Properties
Beyond its effects on neurotransmitter systems and neurotrophic factors, this compound also possesses anti-inflammatory and antioxidant properties that may contribute to its therapeutic efficacy.
The anti-inflammatory effects of this compound are thought to involve the modulation of various inflammatory mediators. For example, it can influence the production of cytokines, which are signaling molecules that play a key role in the inflammatory response. By reducing pro-inflammatory cytokines and potentially increasing anti-inflammatory ones, this compound may help to counteract the low-grade inflammation that is often observed in individuals with depression.
Epigenetic Modifications and Gene Expression Regulation
This compound induces significant and widespread changes in gene expression and epigenetic landscapes within brain regions associated with depression. brainpost.co Epigenetics refers to the regulation of DNA transcription that occurs without altering the DNA sequence itself; these modifications include DNA methylation and histone modifications. wisc.edu
Chronic exposure to this compound leads to distinct alterations in histone acetylation, a type of epigenetic modification that affects how tightly DNA is wound around histone proteins and thus influences gene expression. brainpost.co Studies have shown that this compound can cause stark differences in histone acetylation (specifically H3K27ac, a marker for active gene transcription) in various brain regions. brainpost.co It can also lead to a reduction in the acetylation of histone H3 and an increase in histone deacetylase 2 (HDAC2) activity. wisc.edu Furthermore, this compound administration is associated with global shifts in pathways related to histone and chromatin modifications. nih.gov
DNA methylation is another key epigenetic mechanism affected by this compound. wisc.edunih.gov This process, which typically involves the addition of a methyl group to a cytosine nucleotide, plays a crucial role in repressing gene transcription. mdpi.com Research indicates that antidepressants can induce epigenetic changes by altering DNA methyltransferases (DNMTs), the enzymes responsible for methylation. nih.gov For instance, in an animal model of depression, this compound treatment increased the expression of the P11 gene (S100A10), which was associated with reduced DNA methylation in its promoter region and a decrease in the expression of DNMT1 and DNMT3a enzymes. oup.com Studies have also identified specific CpG sites—locations where DNA methylation often occurs—that are significantly associated with this compound response. nih.gov Two genes, RHOJ (Ras Homolog Family Member J) and OR2L13 (Olfactory Receptor family 2 subfamily L member 13), showed multiple significant CpG sites with different methylation levels between responders and non-responders to this compound treatment. nih.gov
These epigenetic changes result in broad, region-specific shifts in gene expression. brainpost.conih.gov Brain regions most affected include the raphe nucleus, nucleus accumbens, locus coeruleus, and hippocampus. brainpost.conih.gov Single-cell analysis has revealed that the hippocampal cell types most impacted are inhibitory neurons, mossy cells, and certain glial cells. brainpost.co
| Gene/Protein | Role in this compound's Epigenetic Action | Research Finding |
| HDAC2 | Histone Deacetylase | Activity is increased by this compound, associated with reduced histone H3 acetylation. wisc.edu |
| DNMT1, DNMT3a | DNA Methyltransferases | Expression is decreased by this compound, linked to reduced DNA methylation of specific gene promoters. oup.com |
| P11 (S100A10) | Protein involved in depression-like states | Expression is increased by this compound, associated with decreased promoter DNA methylation. oup.com |
| BDNF | Brain-Derived Neurotrophic Factor | Its gene transcription can be regulated epigenetically by this compound. mdpi.com |
| RHOJ, OR2L13 | Genes | Differential DNA methylation in these genes may predict this compound response. nih.gov |
Neurosteroid Level Modulation
This compound significantly modulates the levels of neurosteroids, which are steroids synthesized in the brain that can rapidly alter neuronal excitability. ucsf.edu A key neurosteroid affected by this compound is allopregnanolone (B1667786), a potent positive allosteric modulator of the GABA-A receptor. nih.govwikipedia.org Decreased levels of allopregnanolone in the cerebrospinal fluid (CSF) have been observed in patients with major depression, and this deficit is corrected by this compound treatment. nih.gov
The mechanism for this increase involves the direct alteration of neurosteroidogenic enzyme activity. nih.gov this compound has been shown to increase allopregnanolone levels by enhancing the efficiency of the conversion of 5α-dihydroprogesterone (DHP) to allopregnanolone. nih.gov It achieves this by dramatically increasing the affinity of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) for its substrate, DHP. nih.gov One study found that this compound caused a 100-fold decrease in the Michaelis constant (Km) of rat 3α-HSD, indicating a much higher enzyme-substrate affinity. nih.gov The action of this compound can be specific to different isoforms of 3α-HSD. nih.gov
This effect on neurosteroid synthesis appears to be independent of this compound's action on serotonin reuptake and can occur at lower doses than those required for SSRI activity. nih.govquotidianosanita.it By increasing brain allopregnanolone content, this compound facilitates GABA-A receptor neurotransmission, which contributes to its anxiolytic and therapeutic effects. nih.govpnas.org
| Enzyme | Substrate | Product | Effect of this compound |
| 3α-hydroxysteroid dehydrogenase (3α-HSD) | 5α-dihydroprogesterone (DHP) | Allopregnanolone | Increases enzyme's affinity for the substrate, boosting allopregnanolone production. nih.gov |
| 20α-hydroxysteroid dehydrogenase (20α-HSD) | Progesterone | 20α-dihydroprogesterone | Inhibits this competing pathway, potentially further increasing substrate availability for allopregnanolone synthesis. nih.gov |
Sigma-1 Receptor Agonism
Agonism at the sigma-1 receptor is linked to the regulation of numerous neurotransmission systems and neuroplasticity. academpharm.ruresearchgate.net For example, this compound has been shown to potentiate nerve-growth factor (NGF)-induced neurite outgrowth in PC12 cells, an effect that can be blocked by a selective sigma-1 receptor antagonist. academpharm.runih.gov This suggests that the sigma-1 receptor plays a role in the neurotrophic effects of this compound. researchgate.net The binding of this compound to sigma-1 receptors may also play a role in modulating ion channels, including calcium channels, affecting neuronal excitability. academpharm.ru
Retinoic Acid Signaling Pathway Enhancement
This compound enhances the signaling of retinoic acid (RA), the active metabolite of vitamin A, which is a critical regulator of many neurobiological processes. jneurology.comresearchgate.net This enhancement is not due to increased production but rather to decreased degradation. This compound directly inhibits the cytochrome P450 (CYP450) enzymes that catabolize RA in the brain. nih.govresearchgate.net
By blocking RA degradation, this compound leads to an increase in the local concentration of RA in brain tissue. nih.govresearchgate.net This elevated RA level enhances its paracrine signaling effects. jneurology.com The neuroprotective effects of this compound against glutamate excitotoxicity in primary neurons have been shown to depend, in part, on this RA signaling. nih.govresearchgate.net This effect was demonstrated to be mediated predominantly through Retinoid X Receptors (RXRs). jneurology.com The overlap in the effects of this compound and RA on processes related to neuroprotection and cell differentiation suggests that enhanced RA signaling is a key mechanism for some of this compound's pleiotropic actions in the central nervous system. jneurology.com
Neurobiological Effects of Fluoxetine
Neuroplasticity and Structural Brain Changes
Chronic administration of fluoxetine (B1211875) induces significant changes in brain structure and function, which are believed to be crucial for its therapeutic actions. These adaptations include the generation of new neurons, alterations in synaptic connections, and the remodeling of neural circuitry.
Chronic treatment with this compound has been consistently shown to increase neurogenesis—the process of generating new neurons—in the adult brain, particularly within the subgranular zone (SGZ) of the dentate gyrus in the hippocampus. pnas.orgnih.govmdpi.com This effect is not immediate and typically requires prolonged administration. jneurosci.orgnih.gov this compound specifically targets an early class of neuronal progenitor cells, increasing their symmetric divisions and thereby expanding the pool of cells destined to become neurons. pnas.org
Beyond simply increasing the proliferation of these progenitor cells, this compound also promotes the survival and maturation of the newly-born neurons. mdpi.comjneurosci.orgnih.gov Studies show that chronic this compound treatment leads to an increase in the number of immature neurons, identified by markers like doublecortin (DCX), and accelerates their maturation into functional granule cells. jneurosci.orgnih.govnih.gov This enhanced neurogenesis is considered a critical factor for some of the behavioral effects of the drug. pnas.orgjneurosci.org While the hippocampus is the most studied region, some research also suggests that this compound can promote neurogenesis in other areas, such as the hypothalamus, habenula, and cerebral cortex. nih.govfrontiersin.org However, findings in primates have been mixed, with one study on marmosets showing increased markers of immature neurons and cortical neurogenesis but no significant increase in hippocampal neurogenesis itself. biorxiv.org
| Study Focus | Model | Key Findings | Reference |
|---|---|---|---|
| Cellular Target | Reporter Mouse Line | This compound increases symmetric divisions of early neuronal progenitor cells in the dentate gyrus. | pnas.org |
| Maturation of New Neurons | Rodent Model | Chronic this compound accelerates the maturation of immature neurons, increasing the expression of mature markers. | jneurosci.orgnih.gov |
| Extra-Hippocampal Neurogenesis | Adult Mice | Chronic this compound increases neural progenitor proliferation in the hypothalamus and habenula. | nih.gov |
| Neurogenesis in Primates | Adult Marmosets | Increased expression of immature neuron markers in the hippocampus and increased cortical neurogenesis, but no significant upregulation of hippocampal neurogenesis. | biorxiv.org |
| Neurogenesis after Ischemia | Rat Model of Cerebral Ischemia | This compound treatment enhanced neurogenesis and neuronal survival in the hippocampus following ischemic injury. | mdpi.com |
This compound induces significant structural remodeling at the synaptic level. Chronic treatment has been shown to increase the density of dendritic spines—the small protrusions on dendrites that receive synaptic inputs—in several brain regions, including the hippocampus and medial prefrontal cortex. frontiersin.orgnih.govfrontiersin.orgresearchgate.net This is often accompanied by a shift toward more mature spine morphologies, such as mushroom-shaped spines, which are associated with stronger, more stable synaptic connections. frontiersin.orgnih.govnih.gov
The effects of this compound on dendritic structure can be complex and region-specific. For instance, while spine density may increase, some studies report a concurrent shortening and decreased complexity of the dendritic arbor in cortical areas of adult animals. frontiersin.orgfrontiersin.orgnih.gov This suggests a process of refinement and sculpting of neuronal circuits rather than simple growth. nih.gov In middle-aged mice, this compound treatment has been found to increase dendritic spine density in specific layers of the dentate gyrus and throughout the CA1 region of the hippocampus, indicating a heightened sensitivity to this compound-induced remodeling with age. nih.gov
| Brain Region | Model | Observed Effect on Dendrites/Spines | Reference |
|---|---|---|---|
| Hippocampus (CA1) | Adult Mice | Increased dendritic spine density in the dorsal stratum oriens (B10768531). | nih.gov |
| Hippocampus (CA1) | Middle-Aged Mice | Increased dendritic spine density in the outer molecular layer of the dorsal dentate gyrus and throughout the stratum oriens of CA1. | nih.gov |
| Limbic and Non-Limbic Cortices | Adult Rats | Increased spine density and proportion of mature (mushroom-type) spines, but decreased dendritic length and complexity. | frontiersin.orgnih.gov |
| Medial Prefrontal Cortex | Adult Mice | Increased dendritic spine density on interneurons. | oup.com |
The changes in neurogenesis and synaptic structure induced by this compound contribute to a broader remodeling of neuronal circuits. One notable effect is the structural rearrangement of serotonin-producing nerve fibers themselves. In mice treated chronically with this compound, serotonergic fibers in the hippocampus became fewer in number and smaller in diameter, suggesting a significant reorganization of the serotonin (B10506) system's own architecture. acs.org
This compound also influences myelination, the process by which axons are insulated with a myelin sheath to increase the speed and efficiency of neuronal communication. wikipedia.orgnih.gov This process is critical for shaping and maintaining brain connectivity. nih.gov Prolonged exposure to this compound has been shown to alter the expression of genes involved in myelination in the long term. wikipedia.orgnih.gov
The effects appear to be dependent on the brain region and the developmental stage at the time of exposure. For example, perinatal this compound exposure in rats led to an upregulation of myelin-related gene expression in the prefrontal cortex but a downregulation in the basolateral amygdala. nih.gov In adult rats, chronic this compound treatment resulted in the long-term upregulation of genes involved in myelination in the hippocampus. nih.gov These changes in myelination may be one of the mechanisms through which this compound produces long-lasting therapeutic benefits by modifying brain connectivity. wikipedia.orgnih.gov
Long-term potentiation (LTP) and long-term depression (LTD) are fundamental mechanisms of synaptic plasticity, representing a long-lasting strengthening and weakening of synapses, respectively. This compound's influence on these processes is complex and pathway-specific.
Chronic this compound treatment has been found to impair both LTP and LTD at the Schaffer collateral-CA1 synapses in the hippocampus. nih.gov This impairment was associated with structural changes, including increased spine density and a higher proportion of mature mushroom-type spines. nih.gov Conversely, other research has shown that chronic this compound enhances a form of neurogenesis-dependent LTP in the dentate gyrus. jneurosci.orgnih.gov This enhancement was blocked when neurogenesis was ablated, indicating that the new neurons generated by this compound treatment are functionally integrated and contribute to increased synaptic plasticity in this specific circuit. jneurosci.orgnih.gov The modulation of LTP and LTD is believed to be linked to this compound's effects on neurotrophic factors like brain-derived neurotrophic factor (BDNF), which plays a pivotal role in synaptic plasticity. maastrichtuniversity.nl
Impact on Neural Inflammation and Apoptosis
This compound exhibits significant anti-inflammatory and anti-apoptotic (cell survival-promoting) properties within the central nervous system. nih.govnih.gov Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is implicated in the pathophysiology of several neurological and psychiatric conditions. nih.govfrontiersin.org
This compound has been shown to suppress the activation of microglia, the brain's resident immune cells. nih.govfrontiersin.org By inhibiting microglial activation, this compound reduces the production and release of pro-inflammatory and cytotoxic factors, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). nih.govfrontiersin.org This anti-inflammatory action is partly mediated through the inhibition of key signaling pathways, such as the nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govportlandpress.com
In addition to its anti-inflammatory effects, this compound can protect neurons from apoptosis, or programmed cell death. nih.govnih.gov Studies have demonstrated that this compound can reverse stress-induced increases in apoptotic markers and promote neuron survival. nih.govnih.govtandfonline.com This neuroprotective effect is linked to its ability to suppress pro-apoptotic signaling cascades. tandfonline.commdpi.com However, it is noteworthy that in some non-neuronal cell types, such as cancer cells, this compound has been shown to induce apoptosis, highlighting its context-dependent cellular effects. nih.govmdpi.com
| Effect | Mechanism/Observation | Model System | Reference |
|---|---|---|---|
| Anti-inflammatory | Inhibited microglial activation and release of TNF-α, IL-1β, NO, and ROS. | Rat primary midbrain neuron-glia cultures | nih.gov |
| Anti-inflammatory | Suppressed stress-induced glial activation and pro-inflammatory cytokine expression. | Rat model of chronic stress | frontiersin.org |
| Anti-apoptotic | Suppressed stress-induced neuronal apoptosis via inhibition of the p38 MAPK pathway. | Rat model of chronic stress | nih.gov |
| Anti-apoptotic | Attenuated apoptosis after subarachnoid hemorrhage by modulating the Notch1/ASK1/p38 MAPK pathway. | Mouse model of subarachnoid hemorrhage | tandfonline.com |
| Pro-phagocytic | Potentiated microglial phagocytosis and autophagy. | Microglia cell lines | frontiersin.orgnih.gov |
Regional Brain Specificity of this compound Effects
The neurobiological impact of this compound is not uniform throughout the brain; rather, it exhibits significant regional specificity. Research has identified distinct changes in structure, metabolism, and gene expression across various brain areas following this compound administration.
Chronic treatment with this compound has been shown to induce structural rearrangements of nerve fibers specifically within the hippocampus of mice. acs.org Studies using mouse models revealed that after 28 days of this compound administration, there was a reduction in the number and diameter of serotonin-producing nerve fibers in the hippocampus, a change not observed in other brain regions. acs.org
Metabolic studies in humans have further highlighted these regional differences. In response to this compound treatment, metabolic increases have been observed in the prefrontal cortex, parietal cortex, and posterior cingulate, while decreases have been noted in the subgenual cingulate. jneurosci.org Unique to this compound response are additional metabolic increases in the pons and decreases in the caudate, insula, and hippocampus. jneurosci.orgpsychiatryonline.org
Furthermore, gene expression changes following chronic this compound administration also show a brain region-specific pattern. nih.govnih.gov For instance, the upregulation of genes associated with Brain-Derived Neurotrophic Factor (BDNF)-induced long-term potentiation occurs differentially in the dentate gyrus, hippocampus proper, and prefrontal cortex. nih.govnih.gov For example, chronic this compound treatment leads to the upregulation of genes such as Narp and TIEG1 in these specific areas. nih.gov The effects of this compound on neuroplasticity also vary by brain region and age. mdpi.comnih.gov For instance, in the somatosensory cortex of rats, chronic treatment increases dendritic spine density. mdpi.com In contrast, some studies show a reduction in dendritic arbor length in cortical regions of adult animals, while these parameters are enhanced in the dentate gyrus of younger animals. nih.gov The amygdala is another region where this compound induces neuroplastic changes, which may not always correlate with changes in markers for presynaptic boutons, suggesting complex, region-specific effects on synaptic remodeling. plos.org
Table 1: Regional Brain Specificity of this compound's Effects
| Brain Region | Observed Effect of this compound | Research Finding |
|---|---|---|
| Hippocampus | Structural rearrangement of serotonin fibers; Metabolic decrease (in responders); Upregulation of BDNF-associated genes; Increased dendritic spine density and neurogenesis. acs.orgjneurosci.orgpsychiatryonline.orgnih.govmdpi.comnih.govlegendsrecovery.comnih.gov | Chronic treatment led to fewer and smaller serotonin nerve fibers. acs.org Responders showed decreased glucose metabolism. jneurosci.orgpsychiatryonline.org Chronic administration increased expression of genes like Narp and TIEG1. nih.gov Enhanced neurogenesis is noted, particularly in the dentate gyrus. legendsrecovery.com |
| Prefrontal Cortex (PFC) | Metabolic increase; Upregulation of BDNF-associated genes; Increased dendritic spine density. jneurosci.orgpsychiatryonline.orgnih.govmdpi.comnih.govnih.gov | Responders showed increased glucose metabolism. jneurosci.orgpsychiatryonline.org Chronic administration upregulated BDNF-LTP associated genes. nih.gov Increased density of dendritic spines in layer II/III pyramidal neurons has been observed. mdpi.com |
| Amygdala | Promotion of neuroplasticity; Altered GABA release. nih.govoup.com | Chronic treatment can induce a juvenile-like state of plasticity. oup.com this compound has been found to alter GABA release from specific interneuron synapses. oup.com |
| Pons | Metabolic increase. jneurosci.orgpsychiatryonline.org | Unique to this compound responders, an increase in glucose metabolism was observed. jneurosci.orgpsychiatryonline.org |
| Caudate & Insula | Metabolic decrease. jneurosci.orgpsychiatryonline.org | Responders to this compound showed decreased glucose metabolism in these areas. jneurosci.orgpsychiatryonline.org |
| Dorsal Raphe Nucleus | Desensitization of serotonin autoreceptors. biorxiv.org | Chronic this compound treatment downregulates the inhibitory function of 5-HT1A and 5-HT1B autoreceptors on serotonin neurons. biorxiv.org |
Long-Term Neurobiological Adaptations
Chronic administration of this compound induces a cascade of long-term neurobiological adaptations that are believed to underlie its therapeutic effects. These changes extend beyond the immediate increase in synaptic serotonin and involve significant alterations in neuronal plasticity, gene expression, and receptor sensitivity. nih.govfrontiersin.org
One of the most studied long-term effects is the promotion of neuroplasticity. mdpi.comnih.gov This includes stimulating adult neurogenesis, particularly in the dentate gyrus of the hippocampus. legendsrecovery.compnas.org Chronic this compound treatment has been shown to increase the generation of new neurons, which is thought to contribute to brain adaptability and resilience. legendsrecovery.com It also enhances synaptic plasticity, including long-term potentiation (LTP), in the hippocampus and cortex. mdpi.comnih.govneurosciencenews.com These plastic changes involve structural remodeling, such as an increase in dendritic spine density on pyramidal neurons in the hippocampus and medial prefrontal cortex. mdpi.comnih.govoup.com
These structural and functional changes are underpinned by alterations in gene expression. legendsrecovery.comwikipedia.org The Brain-Derived Neurotrophic Factor (BDNF) signaling pathway is critically involved. nih.govmdpi.comnih.gov Chronic this compound treatment upregulates BDNF and activates its receptor, TrkB, which is essential for activity-dependent synaptic plasticity. mdpi.comnih.gov The binding of this compound to the TrkB receptor appears to be a key mechanism facilitating these plastic changes. nih.govneurosciencenews.com Furthermore, long-term exposure to this compound alters the expression of genes related to myelination in the hippocampus, which can affect brain connectivity. legendsrecovery.comwikipedia.orgnih.gov
Another significant long-term adaptation occurs within the serotonin system itself. Initially, this compound increases serotonin levels, which activates inhibitory 5-HT1A and 5-HT1B autoreceptors on serotonin neurons in the dorsal raphe nucleus. biorxiv.org However, with chronic treatment, these autoreceptors become desensitized or downregulated. biorxiv.org This desensitization reduces the autoinhibition of serotonin neurons, leading to increased serotonin release and neuronal activity, a process that is thought to contribute to the delayed therapeutic action of the drug. biorxiv.org Chronic treatment also affects other systems, such as altering GABAergic transmission in regions like the amygdala. oup.com
Table 2: Summary of Long-Term Neurobiological Adaptations to this compound
| Adaptation Category | Specific Effect | Mechanism/Details |
|---|---|---|
| Neurogenesis & Neuroplasticity | Increased adult hippocampal neurogenesis. mdpi.comlegendsrecovery.comfrontiersin.orgpnas.org | Stimulates the generation of new neurons, particularly in the dentate gyrus. legendsrecovery.com This effect is linked to increases in BDNF. frontiersin.org |
| Enhanced synaptic plasticity (LTP). nih.govneurosciencenews.com | Chronic treatment enhances short- and long-term plasticity in hippocampal circuits, partly by changing presynaptic function. nih.govneurosciencenews.com | |
| Structural remodeling of neurons. acs.orgmdpi.comnih.govoup.com | Increases dendritic spine density in the hippocampus and prefrontal cortex. mdpi.comnih.gov Can also induce rearrangement of serotonin nerve fibers in the hippocampus. acs.org | |
| Gene Expression | Upregulation of BDNF signaling. nih.govnih.govmdpi.comnih.gov | Increases expression of BDNF and activates its receptor TrkB, promoting synaptic plasticity. mdpi.comnih.gov Upregulates genes coupregulated with BDNF-induced LTP, such as Neuritin, Narp, and TIEG1. nih.govnih.gov |
| Altered expression of myelination-related genes. legendsrecovery.comwikipedia.orgnih.gov | Long-term exposure affects genes involved in myelination within the hippocampus, potentially altering brain connectivity. wikipedia.orgnih.gov | |
| Serotonin System | Desensitization of 5-HT autoreceptors. biorxiv.org | Chronic treatment downregulates the function of inhibitory 5-HT1A and 5-HT1B autoreceptors on serotonin neurons, increasing their firing rate and serotonin release. biorxiv.org |
| Inhibitory Systems | Altered GABAergic function. oup.combiorxiv.org | Downregulates serotonin's inhibition of GABAergic inputs to raphe serotonin neurons. biorxiv.org Alters GABA release in the amygdala. oup.com |
Preclinical Research Paradigms and Animal Models
Behavioral Models of Psychiatric Disorders
Preclinical research relies on a variety of animal models to investigate the effects of fluoxetine (B1211875) on behaviors analogous to symptoms of psychiatric disorders in humans. These models provide a crucial platform for understanding the neurobiological mechanisms underlying the therapeutic actions of this antidepressant.
Models of depressive-like behavior are central to the preclinical assessment of antidepressants. This compound has been extensively studied in these paradigms, with research often focusing on its ability to reverse or mitigate stress-induced behavioral changes.
The Forced Swim Test (FST) is a widely used model to screen for antidepressant efficacy. In this test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time considered an indicator of an antidepressant-like effect. Studies have shown that this compound administration significantly decreases immobility time in rats and mice. nih.govyoutube.comnih.gov This effect is often accompanied by an increase in active behaviors like swimming. youtube.comnih.govproquest.com The antidepressant-like effects of this compound in the FST are believed to be mediated by the serotonergic system, as depletion of serotonin (B10506) blocks the reduction in immobility. proquest.com Some research indicates that the efficacy of this compound in the FST can be influenced by factors such as the duration of a pre-test session. researchgate.net
The Chronic Mild Stress (CMS) model exposes animals to a series of unpredictable, mild stressors over an extended period to induce a state analogous to depression, often characterized by anhedonia (a reduced interest in rewarding stimuli). This compound treatment has been shown to reverse the depressive-like behaviors induced by CMS. researchgate.nettau.ac.il For instance, this compound can normalize the reduced sucrose (B13894) preference and increased immobility in the FST and tail suspension test that are observed in animals subjected to CMS. researchgate.netnih.gov Furthermore, this compound has been found to ameliorate CUMS-induced depression-like behaviors and is associated with the alleviation of glial activation and inhibition of pro-inflammatory cytokines in the hippocampus. nih.gov
Learned Helplessness is a model where animals are exposed to uncontrollable and inescapable stress, which subsequently leads to deficits in learning to escape a new, controllable stressor. While less frequently cited in the provided context for this compound specifically, the principles of this model align with the broader understanding of stress-induced behavioral deficits that this compound can counteract. The behavioral effects of acute this compound administration can resemble those produced by uncontrollable stress, suggesting a complex interaction between the drug and stress-related pathways. nih.gov
Interactive Data Table: Effect of this compound in Depressive-Like Behavior Models
| Model | Species | Key Finding |
|---|---|---|
| Forced Swim Test (FST) | Rats, Mice | Decreased immobility time, increased swimming behavior. nih.govyoutube.comnih.govproquest.com |
| Chronic Mild Stress (CMS) | Rats, Mice | Reversed anhedonia (e.g., increased sucrose preference) and other depressive-like behaviors. researchgate.nettau.ac.ilnih.gov |
| Learned Helplessness | Rats | Acute this compound can produce behaviors resembling those from uncontrollable stress. nih.gov |
Animal models of anxiety are crucial for understanding the anxiolytic (anxiety-reducing) or anxiogenic (anxiety-producing) effects of compounds like this compound.
The Elevated Plus Maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms, and the test is based on the animal's natural aversion to open spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect. The effects of this compound in the EPM can be complex and appear to depend on the treatment regimen (acute vs. chronic). Some studies report that acute administration of this compound can have an anxiogenic-like effect, decreasing the time spent in the open arms. nih.govresearchgate.netscielo.brscielo.br In contrast, chronic this compound treatment has been shown to reduce anxiety-like behaviors in some studies. nih.gov However, other research indicates that both acute and chronic administration of this compound can produce an anxiogenic profile in the EPM. scielo.brscielo.br Interestingly, female mice have been observed to exhibit more anxious behavior than males in the EPM. slovetres.si
Animal models that mimic the repetitive behaviors characteristic of OCD are used to screen for potential treatments. The Marble-Burying Test is a common paradigm where mice are placed in a cage with marbles, and the number of marbles buried is taken as a measure of compulsive-like behavior. This compound has been shown to significantly reduce the number of marbles buried, indicating an anti-compulsive effect. nih.govfrontiersin.orgnih.govresearchgate.net This effect is consistent with the clinical use of this compound in treating OCD. Another model involves the administration of the 5-HT1A receptor agonist 8-OH-DPAT, which can induce an increase in spontaneous alternation behavior in a T-maze, a behavior that is restored by chronic this compound treatment. nih.gov In genetic models, such as Sapap3 knockout mice which exhibit excessive grooming, chronic this compound treatment has been shown to alleviate these compulsive-like behaviors. researchgate.net
This compound's impact on social behaviors is also an area of preclinical investigation. In some studies, chronic this compound treatment has been shown to facilitate social interaction. frontiersin.org However, the effects on exploratory behavior can be varied. For instance, in the open field test, which assesses general locomotor activity and anxiety-like behavior in a novel environment, chronic this compound has been found to have no significant effect on exploratory behavior in some studies, while others report a decrease in locomotor activity. slovetres.siplos.org
The effects of this compound on cognitive function are complex and can be influenced by various factors, including the specific cognitive domain being assessed and the underlying condition of the animal model. frontiersin.org
In models of Alzheimer's disease, this compound has shown potential to improve cognitive deficits. For example, in rats with lesions of the nucleus basalis of Meynert (an experimental model of Alzheimer's), this compound significantly improved learning and memory processes in the active avoidance test. nih.gov Similarly, in a transgenic mouse model of early Alzheimer's disease, this compound delayed cognitive decline in the Morris water maze test. nih.gov
However, in healthy, non-diseased animals, the effects of this compound on cognition are less clear and can sometimes be negative. frontiersin.org For instance, some studies in naive rats have shown that both single-dose and sustained administration of this compound can impair long-term memory in tasks measuring inhibitory avoidance and learning. frontiersin.org Research in rats has also indicated that adolescent exposure to this compound can lead to a dose-dependent reduction in performance on a visual attention task in males, while females tended to improve. nih.gov
Interactive Data Table: this compound's Effects on Cognitive Function in Preclinical Models
| Cognitive Domain | Animal Model | Key Finding |
|---|---|---|
| Learning & Memory | Alzheimer's Disease Models | Improved cognitive processes. nih.govnih.gov |
| Long-Term Memory | Naive Rats | Impaired long-term memory in some tasks. frontiersin.org |
| Attention | Adolescent Rats | Dose-dependent reduction in performance in males; tendency for improvement in females. nih.gov |
Neurophysiological and Molecular Assessments in Preclinical Studies
Underlying the behavioral effects of this compound are a host of neurophysiological and molecular changes in the brain. Preclinical studies have delved into these mechanisms to elucidate how this compound exerts its therapeutic actions.
A significant body of research has focused on the role of neurogenesis , the birth of new neurons, in the effects of this compound. Chronic this compound treatment has been consistently shown to increase adult hippocampal neurogenesis. nih.govkarger.comnih.govnih.gov This includes an increase in the proliferation of neural progenitor cells and the maturation of new neurons in the dentate gyrus of the hippocampus. nih.govnih.gov The pro-neurogenic effects of this compound are not limited to the hippocampus, with some studies showing increased neurogenesis in the hypothalamus and habenula as well. nih.gov It is believed that this stimulation of neurogenesis is a key mechanism contributing to the antidepressant effects of this compound. nih.gov
This compound also modulates synaptic plasticity , the ability of synapses to strengthen or weaken over time, which is a fundamental process for learning and memory. Chronic this compound administration has been found to enhance synaptic plasticity in the hippocampus. nih.gov This includes increased short- and long-term potentiation, which may be linked to changes in presynaptic function. nih.gov These changes are accompanied by an increased expression of proteins involved in vesicular trafficking and neurotransmitter release, such as synaptophysin and syntaxin (B1175090) 1. nih.gov
At the molecular level, this compound's effects are linked to several key signaling pathways. The brain-derived neurotrophic factor (BDNF) signaling pathway is a critical mediator of this compound's actions. frontiersin.orgtandfonline.com this compound treatment has been shown to increase the expression of BDNF. nih.gov The therapeutic effects of this compound are thought to rely on its direct binding to the TrkB receptor, the receptor for BDNF, which enhances BDNF signaling. frontiersin.org Another important molecule is the cAMP response element-binding protein (CREB) , a transcription factor involved in neuronal plasticity and survival. Chronic this compound treatment can restore depleted levels of CREB in the frontal cortex in animal models of OCD. nih.gov Furthermore, this compound has been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor-α, and inhibiting neuronal apoptosis through the downregulation of the p38 MAPK pathway in the hippocampus. nih.gov
Methodological Considerations and Limitations in Animal Research
Preclinical research on this compound relies on a variety of animal models and behavioral tests, each with inherent methodological considerations and limitations that can affect the translatability of findings. openaccessjournals.commdpi.com A primary challenge is that animal models cannot fully replicate the complex, multifactorial nature of human psychiatric disorders, which are influenced by a wide range of genetic, environmental, and psychosocial factors. openaccessjournals.comnih.gov
Commonly used behavioral tests to screen for antidepressant-like activity, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), measure behavioral despair. openaccessjournals.com While this compound and other antidepressants typically reduce immobility time in these tests, this is considered a measure of predictive validity (i.e., the test can predict that the drug will be an antidepressant) rather than a direct model of the human condition. mdpi.com These acute tests may not capture the chronic nature of depression or the delayed therapeutic onset of this compound. More complex and time-consuming models, such as Chronic Unpredictable Mild Stress (CUMS), are considered to have higher face validity as they induce a state with more analogous symptoms (e.g., anhedonia), and this compound's effects are often only apparent after chronic administration in these models. mdpi.comnih.gov
However, even with more sophisticated models, there are significant limitations. The CUMS model, for example, suffers from low repeatability across different labs due to variables such as the specific stressors used, animal strain, and age. mdpi.com Furthermore, some models may be more relevant to specific subtypes of depression or other conditions. For instance, the predator stress model, where rodents are exposed to a predator, is sometimes used to study depression, but it may be more analogous to post-traumatic stress disorder. nih.gov
A critical limitation is the frequent failure to translate promising preclinical results into clinical efficacy. nih.gov This "Lost in Translation" problem can stem from several factors. osf.io Molecular studies have shown that this compound induces different changes in gene expression in the brains of "normal" mice compared to those subjected to stress protocols designed to model depression. nih.gov This indicates that the drug's mechanism of action may be fundamentally different in a healthy versus a pathological state, a complexity not always accounted for.
The choice of species and strain is a major consideration. nih.gov Most research is conducted in a limited number of mouse and rat strains, which may not possess the same biological targets or pathways as humans. mdpi.comnih.gov This lack of homological validity can lead to failed translation. nih.gov Additionally, cognitive side effects observed in preclinical studies, such as memory impairment in healthy animals, may not directly correspond to the cognitive effects in human patients who have an underlying pathology. nih.gov
Environmental factors during the study can also act as significant confounders. Research has demonstrated that the efficacy of this compound in mice is dependent on the living environment; the drug showed positive effects in an enriched environment but negative effects in a stressful one. nih.gov Similarly, external factors like high altitude have been shown to render this compound ineffective in suppressing depression-like behaviors in rats. utah.edu These findings highlight that standard laboratory conditions may not be representative of the varied human experience, limiting the generalizability of the results.
Finally, a lack of methodological rigor and transparency in preclinical studies presents a major hurdle. A systematic review of animal depression models found a high risk of bias related to blinding and random outcome assessment, and a low rate of data sharing from authors, which impedes meta-analyses and replication efforts. mdpi.comnih.gov
Table 2: Methodological Considerations and Limitations in this compound Animal Research
| Consideration/Limitation | Description | Impact on this compound Research |
|---|---|---|
| Model Validity | Animal models often lack face, construct, or predictive validity, failing to fully replicate the human condition of depression. mdpi.com Models like the Forced Swim Test are predictive screens, not disease models. openaccessjournals.com | Over-reliance on simple screening tests can lead to a simplistic understanding of this compound's action and poor prediction of clinical efficacy. |
| Translational Failure | Promising results from animal studies frequently fail to translate into effective treatments in human clinical trials. osf.ionih.gov | Leads to wasted resources and questions the utility of current preclinical research strategies for this compound. |
| Environmental Control | The animal's living environment (e.g., enriched vs. stressful, high altitude) can dramatically alter the behavioral and molecular effects of this compound. nih.govutah.edu | Standardized lab conditions may not be generalizable to diverse human environments, potentially masking or altering drug effects. |
| Species and Strain Differences | Most research uses a few rodent strains. Genetic and biological differences between these strains, and between rodents and humans, are significant. mdpi.comnih.gov | Results from one strain may not apply to another, let alone to humans, limiting the generalizability of findings. |
| Pathological State | This compound can have different molecular effects in healthy animals versus those in a 'depressive-like' state induced by stress. nih.gov | Studies in healthy animals may not accurately reflect how this compound works in a brain affected by a depressive disorder. |
| Methodological Rigor | Many studies suffer from a high risk of bias (e.g., lack of blinding, randomization) and poor data reporting/availability. mdpi.comnih.gov | Reduces the reliability and reproducibility of findings, hindering scientific progress and robust meta-analyses. |
Pharmacogenomics and Personalized Response to Fluoxetine
Genetic Polymorphisms and Fluoxetine (B1211875) Metabolism
The breakdown and processing of this compound in the body are primarily carried out by a family of enzymes known as Cytochrome P450 (CYP450). Genetic variations, or polymorphisms, in the genes that code for these enzymes can lead to significant differences in how individuals metabolize the drug.
This compound is extensively metabolized in the liver by several CYP450 enzymes. The primary enzyme responsible for its metabolism is the highly polymorphic CYP2D6. clinpgx.orgnih.gov Other enzymes, including CYP2C19, CYP2C9, and CYP3A4, also play a role, particularly in the N-demethylation of this compound to its active metabolite, northis compound (B159337). nih.govnih.govresearchgate.net The contribution of these other enzymes can become more significant in individuals with altered CYP2D6 function or during chronic exposure, as this compound itself can inhibit CYP2D6 activity. nih.govnih.gov
Genetic polymorphisms can classify individuals into different metabolizer phenotypes:
Poor Metabolizers (PMs): Carry two non-functional alleles, leading to significantly reduced enzyme activity. pharmgkb.org
Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity. springermedizin.de
Normal Metabolizers (NMs) (previously extensive metabolizers): Possess two fully functional alleles. springermedizin.denih.gov
Ultrarapid Metabolizers (UMs): Have multiple copies of a functional allele, leading to greatly increased enzyme activity. pharmgkb.org
Studies have shown that polymorphisms in CYP2D6 and CYP2C19 are particularly significant for this compound metabolism. clinpgx.orgdovepress.com While in vitro studies suggest a role for CYP2C9 and CYP3A4, their clinical impact on this compound plasma levels is considered less pronounced compared to CYP2D6 and CYP2C19. nih.govnih.govclinpgx.org For instance, while in vitro data indicate CYP2C9 contributes to this compound metabolism, its in vivo role appears to be minor. nih.gov Similarly, CYP3A4 is involved, but significant clinical drug interactions through this pathway are thought to be unlikely. nih.gov
Genetic variations in CYP450 enzymes directly affect the plasma concentrations of this compound and its active metabolite, northis compound.
Individuals who are CYP2D6 poor metabolizers (PMs) metabolize S-fluoxetine at a slower rate, which leads to higher plasma concentrations of S-fluoxetine and consequently lower concentrations of S-northis compound at a steady state. clinpgx.orgclinpgx.org Studies have consistently shown that the this compound/northis compound ratio is correlated with the number of active CYP2D6 genes. nih.govpharmgkb.orgnih.gov Patients with decreased CYP2D6 function (PMs and IMs) exhibit higher this compound levels and lower northis compound levels compared to normal metabolizers. springermedizin.de One study found that the dose-corrected plasma concentrations of this compound were related to the number of active CYP2D6 genes. nih.gov
Similarly, polymorphisms in CYP2C19 significantly influence this compound metabolism. In a study of healthy Chinese subjects, individuals identified as poor metabolizers (PMs) of CYP2C19 showed a 46% increase in peak this compound plasma concentrations and a 128% increase in the total drug exposure (area under the curve) compared to extensive (normal) metabolizers. nih.govnih.govdrugbank.com Conversely, the concentration of the metabolite northis compound was significantly lower in PMs. nih.govnih.govdrugbank.com This indicates that CYP2C19 plays a major role in the N-demethylation of this compound. nih.govnih.gov
The influence of CYP2C9 has also been observed. In patients who are normal metabolizers for CYP2D6, those carrying variant CYP2C9 alleles (associated with decreased function) showed higher dose-corrected plasma concentrations of R-fluoxetine and the total active moiety (this compound plus northis compound) compared to those with the normal CYP2C91/1 genotype. pharmgkb.orgnih.govnih.gov This suggests that both CYP2D6 and CYP2C9 polymorphisms contribute to the variability in this compound pharmacokinetics. clinpgx.orgnih.gov
Table 1: Impact of CYP450 Polymorphisms on this compound and Northis compound Plasma Concentrations
| Gene (Enzyme) | Metabolizer Phenotype | Effect on this compound Concentration | Effect on Northis compound Concentration | Reference |
|---|---|---|---|---|
| CYP2D6 | Poor Metabolizer (PM) | Significantly Higher | Significantly Lower | pharmgkb.orgspringermedizin.declinpgx.org |
| CYP2D6 | Intermediate Metabolizer (IM) | Higher | Lower | springermedizin.de |
| CYP2D6 | Ultrarapid Metabolizer (UM) | Lower | Higher | springermedizin.de |
| CYP2C19 | Poor Metabolizer (PM) | Significantly Higher | Significantly Lower | nih.govnih.govdrugbank.com |
| CYP2C9 | Variant Allele Carriers (in CYP2D6 NMs) | Higher | - | pharmgkb.orgnih.govnih.gov |
Genetic Markers of Pharmacodynamic Response
Pharmacodynamic genetic markers relate to the targets of drug action, such as neurotransmitter receptors and transporters. Variations in the genes encoding these proteins can influence how a person's brain responds to this compound, affecting treatment efficacy.
The serotonin (B10506) system is the primary target of this compound. Genetic variations in serotonin receptors, such as HTR1A and HTR1B, have been investigated for their role in antidepressant response. nih.govjppn.ru Desensitization of these autoreceptors is believed to be a key part of the mechanism of action for SSRIs. nih.gov
For HTR1B , some studies have found associations between specific single nucleotide polymorphisms (SNPs) and clinical improvement in patients treated with this compound. For example, two SNPs (rs9361233 and rs9361235) were significantly associated with clinical improvement in children and adolescents. nih.gov Another study suggested that subjects with the G/G variant at the G861C polymorphism in HTR1B had a slower response to treatment. nih.gov Furthermore, epigenetic factors, such as the methylation level of the HTR1B gene promoter, have been negatively correlated with clinical improvement, suggesting that lower pre-treatment methylation (and thus potentially higher gene expression) is associated with a better outcome. nih.govresearchgate.netmdpi.com
The HTR1A gene has also been implicated in this compound response, although findings have sometimes been inconsistent. nih.govnih.gov The desensitization of HTR1A autoreceptors is a proposed mechanism for the therapeutic action of antidepressants. nih.gov
The serotonin transporter (SERT), encoded by the SLC6A4 gene, is the direct target of this compound. A widely studied polymorphism in this gene is the serotonin-transporter-linked polymorphic region (5-HTTLPR), which involves an insertion or deletion of 43 base pairs, resulting in a long (L) and a short (S) allele. mdpi.com
Several studies suggest that this polymorphism is associated with response to this compound. nih.govnih.gov A meta-analysis indicated that carriers of the LL or LS genotypes are more likely to respond to antidepressant therapy compared to SS carriers. mdpi.com Specifically for this compound, one study in a South Indian population found that the LL genotype and the LALA haplotype (a combination of 5-HTTLPR and the rs25531 SNP) were associated with a favorable treatment response. nih.govresearchgate.net However, other studies have reported conflicting results, with some finding no association or even an association between the S allele and better outcomes. mdpi.compharmgkb.org These discrepancies may be due to methodological differences between studies and the influence of other genetic and ethnic factors. nih.govmdpi.com
Tryptophan hydroxylase is the rate-limiting enzyme in the synthesis of serotonin. There are two main isoforms: TPH1, found primarily in the periphery, and TPH2, which is the predominant form in the brain.
Genetic variations in TPH2 , the brain-specific isoform, have been linked to antidepressant response. nih.gov One study found that three SNPs in the TPH2 gene were positively associated with a specific response to this compound. nih.gov Another study in children and adolescents identified that regulatory polymorphisms in TPH2 were associated with a greater reduction in depressive symptoms during this compound treatment, suggesting that variants affecting gene expression could be crucial for treatment outcomes. nih.gov Disruption of TPH2 function has been shown to potentially cause resistance to antidepressant treatment. mdpi.com
The TPH1 gene has also been investigated. A study found that three SNPs in the TPH1 gene were significantly associated with non-response to this compound. nih.gov However, a different study in a Taiwanese population, while finding an association between a TPH1 polymorphism and major depressive disorder itself, did not find a correlation with treatment response to this compound. researchgate.netnih.gov
Table 2: Genetic Markers of Pharmacodynamic Response to this compound
| Gene | Polymorphism/Marker | Association with this compound Response | Reference |
|---|---|---|---|
| HTR1B | rs9361233, rs9361235 | Associated with clinical improvement in pediatric patients. | nih.gov |
| HTR1B | Promoter Methylation | Lower pre-treatment methylation correlated with better clinical improvement. | nih.govresearchgate.netmdpi.com |
| SLC6A4 | 5-HTTLPR (L/L or L/S genotypes) | Associated with more favorable treatment response in some populations. | mdpi.comnih.gov |
| TPH2 | Regulatory SNPs (e.g., rs34517220) | Associated with a higher reduction in depressive symptoms in pediatric patients. | nih.gov |
| TPH1 | Various SNPs | Some SNPs associated with non-response; findings are inconsistent across studies. | nih.govnih.gov |
Epigenetic Markers of Response (e.g., DNA Methylation)
Epigenetic modifications, particularly DNA methylation, are gaining significant attention as potential biomarkers for predicting antidepressant efficacy. These mechanisms regulate gene expression without altering the DNA sequence itself and may explain the individual variability in response to this compound. nih.govwikipedia.org Research has focused on both genome-wide scans and targeted analyses of specific genes to identify methylation patterns associated with treatment outcomes.
A pioneering genome-wide study in children and adolescents undergoing this compound treatment identified 21 specific CpG sites where DNA methylation levels were significantly different between responders and non-responders. nih.govtandfonline.comnih.gov In this study, two genes were notably enriched with these significant CpG sites: RHOJ (Ras Homolog Family Member J) and OR2L13 (Olfactory Receptor family 2 subfamily L member 13). nih.govtandfonline.comnih.govdergipark.org.tr These findings suggest that baseline methylation status at these specific genetic locations could be a promising, though not yet definitive, predictor of this compound response. tandfonline.comnih.gov
Targeted studies have investigated genes known to be involved in the neurobiology of depression and the mechanism of action of antidepressants. Key genes of interest include the brain-derived neurotrophic factor (BDNF), the serotonin transporter (SLC6A4), and serotonin receptors (HTR1A and HTR1B). nih.govdergipark.org.tr For instance, one pilot study found that lower methylation levels at a specific site (CpG site 87) in the promoter region of the BDNF gene were correlated with a poorer treatment response to this compound. medrxiv.org Conversely, another study reported a negative correlation between the average methylation of the HTR1B promoter and clinical response, indicating that lower methylation was associated with a better outcome. medrxiv.orgnih.gov These findings highlight how epigenetic marks on genes central to serotonergic pathways and neuroplasticity can influence the therapeutic effects of this compound.
Table 1: Research Findings on DNA Methylation and this compound Response
| Gene/Region | Key Finding | Associated Response | Study Population |
|---|---|---|---|
| Genome-wide (21 CpG sites) | Identified significant differential methylation between responders and non-responders. nih.govtandfonline.com | Predictive of response | Children and adolescents |
| RHOJ and OR2L13 | Enriched in significant CpG sites, with methylation differences between responders and non-responders. nih.govdergipark.org.tr | Predictive of response | Children and adolescents |
| BDNF Promoter | Lower methylation at CpG site 87 of exon IV was associated with significantly lower treatment response. medrxiv.org | Poorer Response | Adults with MDD |
| HTR1B Promoter | Negative correlation between average promoter methylation and clinical response. medrxiv.orgnih.gov | Better Response (with lower methylation) | Adults with MDD |
| SLC6A4 | Methylation at specific CpG sites may be associated with depressive symptoms and response to SSRIs. dergipark.org.tr | Variable | General studies on SSRIs |
Heterogeneity of this compound Response and Non-response
The clinical response to this compound is markedly heterogeneous, with a substantial portion of patients, estimated between 40% and 50%, failing to achieve an adequate response to initial treatment. nih.gov This variability is not random but stems from a complex interplay of genetic predispositions, neurobiological differences, and clinical factors. nih.govbiorxiv.org
Genetic Factors: Pharmacogenetic variations are a primary source of this heterogeneity. Polymorphisms in the cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP2C9 which are involved in this compound metabolism, can lead to significant differences in drug exposure and clinical outcomes. nih.govwikipedia.org Beyond metabolism, variations in the genes for drug targets are crucial. The serotonin transporter (SERT), encoded by the SLC6A4 gene, is the primary target of this compound. nih.govwikipedia.org A well-studied polymorphism in the promoter region of this gene, known as 5-HTTLPR, has been linked to treatment outcomes. Specifically, individuals carrying the short ("S") allele, which is associated with reduced transporter expression, may have a poorer response to SSRIs like this compound. nih.gov
Neurobiological and Immune Factors: Baseline neurobiological differences can also predict treatment outcomes. Studies have identified several biochemical analytes whose levels can help discriminate between positive and negative responders to this compound. nih.gov These include glial fibrillary acidic protein (GFAP), S100 beta protein (S100β), and glycogen (B147801) synthase kinase 3 beta (GSK3β). nih.gov Furthermore, evidence increasingly points to the involvement of the immune system. Meta-analyses have revealed that pathways related to the innate immune system, such as those involving Toll-Like Receptors (TLRs), are consistently different between this compound responders and non-responders. biorxiv.orgbiorxiv.orgnih.gov This suggests that an individual's inflammatory state may influence their ability to respond to this compound treatment.
Table 2: Factors Contributing to Heterogeneity in this compound Response
| Category | Factor | Impact on Response |
|---|---|---|
| Pharmacogenetics (Metabolism) | Polymorphisms in CYP2D6, CYP2C9 nih.gov | Alters drug metabolism and plasma concentration. |
| Pharmacogenetics (Target) | SLC6A4 (SERT) gene variants (e.g., 5-HTTLPR S-allele) nih.gov | Associated with reduced transporter expression and poorer response. |
| Neurobiology | Baseline levels of proteins like GFAP, S100β, GSK3β nih.gov | Can differentiate between responders and non-responders. |
| Immune System | Toll-Like Receptor (TLR) and other immune pathways biorxiv.orgbiorxiv.org | Differential activity between responders and non-responders. |
| Clinical Features | High degree of hopelessness at baseline researchgate.net | Predicts a greater risk of non-response. |
Developmental Neurobiology and Fluoxetine Exposure
Impact of Prenatal and Early Postnatal Fluoxetine (B1211875) Exposure
Exposure to this compound during the prenatal and early postnatal periods can significantly influence the developmental trajectory of the brain. nih.gov Studies in animal models have shown that such exposure can lead to a range of neurodevelopmental changes. nih.gov For instance, research on rodents indicates that early-life exposure to this compound can alter the development of crucial brain regions, including the prefrontal cortex. neurosciencenews.compsypost.org The timing of this exposure is a critical factor, with administration during the first two weeks of postnatal life in rodents leading to significant changes in synaptic density and strength, effects that are not observed when the treatment is delayed. psypost.org
In utero exposure to this compound has been shown in animal studies to result in a transient delay in motor development, though this effect did not appear to be permanent. researchgate.net Some studies have also noted a decrease in the birth weight of offspring and reduced weight gain during the preweaning period at high doses. researchgate.net The impact of this compound can also differ based on the specific SSRI, with studies on tadpoles showing that this compound and citalopram (B1669093) can have opposing effects on neuronal excitability and related behaviors, even though both are SSRIs. echinobase.orgnih.govbiorxiv.org
Effects on Brain Development and Organization
This compound exposure during critical developmental windows can induce specific changes in the brain's architecture and organization. nih.gov Serotonin (B10506) itself is a key player in shaping neural circuits, and this compound, by altering serotonin availability, can modify this process. neurosciencenews.comcuanschutz.edu
Research has highlighted several key areas of impact:
Prefrontal Cortex: Studies have demonstrated that this compound exposure can alter the maturation of excitatory synapses in the prefrontal cortex, a region vital for higher-order cognitive functions. neurosciencenews.compsypost.orgnews-medical.net This can manifest as an increase in the density of dendritic spines, which are the postsynaptic component of most excitatory synapses. psypost.org
Hippocampus: In the hippocampus, a brain region critical for learning and memory, this compound has been shown to induce morphological rearrangements of serotonergic fibers. acs.org Specifically, chronic this compound treatment in mice led to fewer and smaller serotonin-producing nerve fibers in the hippocampus. acs.org
Amygdala: The amygdala, involved in emotional processing, also shows age-dependent responses to this compound. In adolescent rats, chronic this compound treatment increased the number of neurons expressing a marker for synaptic remodeling (PSA-NCAM), while in adult rats, it had the opposite effect. plos.org
Neuronal Morphology: At the cellular level, developmental this compound exposure has been associated with abnormal dendritic morphology in the optic tectum of tadpoles. echinobase.orgnih.govbiorxiv.org
These structural changes underscore the profound influence that altering serotonin signaling with this compound can have on the wiring of the developing brain.
Long-Term Behavioral and Neurophysiological Consequences
The structural and organizational changes in the brain resulting from developmental this compound exposure can lead to lasting consequences for behavior and neurophysiology. nih.gov Animal studies have been instrumental in outlining these long-term effects, although the outcomes can be variable and depend on factors such as the timing of exposure and the sex of the offspring. karger.comnih.gov
A consistent finding in animal models is a decrease in exploratory behavior and social interaction in adulthood following early-life this compound exposure. nih.govkarger.com Effects on anxiety and depression-like behaviors are more complex and can be contradictory across studies. researchgate.netkarger.com For example, some studies report increased anxiety-like behaviors in adolescent or adult rodents exposed to this compound during development, while others find no significant differences or even a decrease in such behaviors. researchgate.netplos.orgnih.gov
The timing of exposure appears to be a critical determinant of the behavioral outcome. One study found that this compound treatment during early postnatal life in male rats led to long-lasting increases in anxiety- and depression-like behaviors, whereas treatment during adolescence had the opposite effect, reducing these behaviors. news-medical.net
Neurophysiological consequences include altered neuronal excitability. For instance, in tadpoles, developmental this compound exposure led to hyperexcitability in the optic tectum, which was correlated with increased seizure susceptibility and reduced startle habituation. echinobase.orgbiorxiv.org This was linked to a decrease in voltage-gated potassium (K+) currents in tectal neurons. echinobase.orgnih.govbiorxiv.org
| Behavioral Domain | Observed Outcome | Animal Model | Timing of Exposure | Citation |
|---|---|---|---|---|
| Social Interaction | Reduced social play and interaction | Rats | Postnatal | karger.com |
| Exploratory Behavior | Decreased | Rodents | Prenatal/Postnatal | nih.govkarger.com |
| Anxiety-like Behavior | Increased | Rats | Adolescent | plos.org |
| Variable (increased, decreased, or no effect) | Rodents | Prenatal/Postnatal | researchgate.netnih.gov | |
| Depression-like Behavior | Increased (in males) | Rats | Early Postnatal | news-medical.net |
| Reduced | Rats | Adolescent | news-medical.net | |
| Seizure Susceptibility | Increased | Tadpoles | Developmental | echinobase.orgbiorxiv.org |
Serotonin's Role as a Trophic Factor in Neurodevelopment
Serotonin's influence on the developing brain extends beyond its role as a neurotransmitter; it acts as a trophic factor, meaning it provides signals that are essential for the growth, differentiation, and survival of neurons. nih.govnih.gov This developmental role is fundamental to understanding why a substance like this compound, which modulates serotonin levels, can have such a profound impact. nih.gov
Serotonergic neurons are among the first to appear in the embryonic brain, and the release of serotonin during these early stages influences a wide array of critical neurodevelopmental processes. nih.govfrontiersin.org These processes include:
Cell Division and Proliferation: Serotonin helps regulate the rate at which new neurons are born. nih.govnih.gov
Cell Differentiation: It guides immature cells to develop into their final neuronal types. nih.govnih.gov
Neuronal Migration: Serotonin provides cues that help newly formed neurons travel to their correct locations in the brain. nih.govnumberanalytics.com
Synaptogenesis: It plays a role in the formation of synapses, the connections between neurons that are the basis of neural circuits. nih.govnih.govnumberanalytics.com
Dendritic Pruning and Axon Guidance: Serotonin helps refine neural connections by eliminating unnecessary branches and guiding axons to their correct targets. nih.govvumc.org
Because serotonin is integral to building the brain's architecture, any disruption in its signaling during these sensitive periods can lead to lasting changes in neural circuitry. nih.govnih.govfrontiersin.org this compound exposure, by increasing the concentration of serotonin at the synapse, alters these carefully orchestrated developmental cues. nih.govkarger.com
Mechanisms of Developmental Alterations (e.g., Synaptic Connections, Neurogenesis)
The developmental alterations caused by this compound exposure are mediated by several underlying cellular and molecular mechanisms, primarily related to the formation of synaptic connections and the process of neurogenesis.
Synaptic Connections: this compound directly impacts the development of synapses. Research shows that elevated serotonin levels resulting from this compound exposure can increase dendritic spine density and synaptic strength in the prefrontal cortex. psypost.org This process appears to be mediated by specific serotonin receptors, namely the 5-HT2A and 5-HT7 receptors. psypost.orgnews-medical.net In human cortical spheroid models, acute this compound exposure was found to alter inhibitory synaptogenesis, although this effect was not seen with chronic exposure, suggesting potential compensatory mechanisms. nih.gov
Neurogenesis: Neurogenesis, the birth of new neurons, is another process significantly affected by this compound. In the adult brain, chronic this compound treatment has been shown to increase neurogenesis in the hippocampus, specifically by increasing the rate of symmetric divisions of early progenitor cells. pnas.orgnih.gov This suggests that this compound's primary target within the neurogenic cascade may be these early precursor cells. pnas.org Studies have also found that this compound can stimulate the generation of new GABAergic interneurons in the cortex of adult mice. nih.gov While much of this research is on the adult brain, it highlights a key mechanism through which this compound can remodel neural circuits, a process that is particularly impactful during development when neurogenesis is widespread.
| Mechanism | Effect of this compound Exposure | Brain Region(s) | Key Mediators/Details | Citation |
|---|---|---|---|---|
| Synaptic Plasticity | Increased dendritic spine density and synaptic strength | Prefrontal Cortex | Dependent on 5-HT2A and 5-HT7 receptor activation | psypost.orgnews-medical.net |
| Synaptogenesis | Acute exposure alters inhibitory synapse formation | Cortex (Human Spheroid Model) | Effect not observed with chronic exposure | nih.gov |
| Neurogenesis | Increases proliferation of neural progenitor cells | Hippocampus, Hypothalamus, Habenula | Targets early progenitor cells | pnas.orgnih.gov |
| Neuronal Morphology | Rearrangement of serotonergic fibers | Hippocampus | Fewer and smaller fibers observed | acs.org |
| Neuronal Excitability | Decreased voltage-gated K+ currents, leading to hyperexcitability | Optic Tectum (Tadpole Model) | Correlated with behavioral changes | echinobase.orgnih.govbiorxiv.org |
Drug Drug Interactions and Mechanistic Pathways
Cytochrome P450 Inhibition and Substrate Interactions (e.g., CYP2D6, CYP2C19, CYP3A4)
Fluoxetine (B1211875) and its major active metabolite, northis compound (B159337), are known to interact with several CYP enzymes, acting as both substrates and inhibitors. pharmgkb.orgnih.govbpac.org.nzsci-hub.senih.gov A key mechanism by which this compound influences the pharmacokinetics of other drugs is through the inhibition of CYP enzymes, particularly CYP2D6, CYP2C19, and CYP3A4. pharmgkb.orgnih.govresearchgate.netdroracle.aisci-hub.senih.govresearchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netjwatch.orgmdpi.comnih.govresearchgate.net
This compound and northis compound are potent inhibitors of CYP2D6. pharmgkb.orgnih.govresearchgate.netdroracle.aidrugs.comnih.govresearchgate.netnih.gov This inhibition can be competitive, attributed to the strong binding affinity of both this compound and northis compound to the enzyme. nih.gov The S-enantiomers of this compound and northis compound exhibit high binding affinity to CYP2D6, with reported Ki values of 68 nM and 35 nM, respectively. nih.govresearchgate.net This potent inhibition can significantly reduce the metabolism of drugs that are substrates of CYP2D6, leading to increased plasma concentrations of these co-administered medications. nih.govdroracle.aidrugs.combpac.org.nznih.govuspharmacist.com Clinical studies have demonstrated that this compound administration can substantially reduce the clearance of CYP2D6 substrates like dextromethorphan. sci-hub.senih.govjwatch.org
This compound and northis compound also act as inhibitors of CYP2C19 and CYP3A4, with the nature and potency of inhibition varying between the parent compound, metabolite, and their respective enantiomers. pharmgkb.orgnih.govsci-hub.senih.govresearchgate.netnih.govnih.govresearchgate.netjwatch.orgmdpi.comresearchgate.net Both enantiomers of this compound and northis compound have been identified as time-dependent inhibitors (TDIs) of CYP2C19 in in vitro studies. researchgate.netnih.govnih.govresearchgate.net (S)-northis compound has been identified as the most potent inhibitor of CYP2C19 among these compounds, with a Ki of 7 µM and a kinact,app of 0.059 min⁻¹. researchgate.netnih.govnih.gov For CYP3A4, only (S)-fluoxetine and (R)-northis compound have been found to be TDIs, with (R)-northis compound showing greater potency (Ki = 8 µM, kinact,app = 0.011 min⁻¹). researchgate.netnih.govnih.govresearchgate.net In vitro-to-in vivo predictions suggest that (S)-northis compound plays a major role in CYP2C19 interactions, while (R)-northis compound is more significant for CYP3A4 interactions. researchgate.netnih.govnih.gov In vivo data supports the inhibition of CYP2C19 substrates, such as omeprazole, by this compound. sci-hub.senih.govjwatch.org The in vivo effect on CYP3A4 substrates appears less pronounced than predicted by in vitro data, potentially due to complex mechanisms involving both inhibition and simultaneous induction of CYP3A4 mRNA. nih.govjwatch.org
The following table summarizes some of the reported in vitro inhibition parameters for this compound and northis compound enantiomers against CYP2C19 and CYP3A4:
| Compound | Enzyme | Inhibition Type | KI (µM) | kinact,app (min⁻¹) | kinact,app/KI (l/min/µmol) | Reference |
| (R)-fluoxetine | CYP2C19 | Time-dependent | 2 ± 1 | 0.017 ± 0.001 | 9.4 | nih.govresearchgate.net |
| (S)-fluoxetine | CYP2C19 | Time-dependent | ND | ND | ND | nih.gov |
| (R)-northis compound | CYP2C19 | Time-dependent | ND | ND | ND | nih.gov |
| (S)-northis compound | CYP2C19 | Time-dependent | 7 ± 1 | 0.059 ± 0.002 | 8.4 | nih.govresearchgate.net |
| (S)-fluoxetine | CYP3A4 | Time-dependent | 21 ± 19 | 0.009 ± 0.003 | 0.5 | nih.govresearchgate.net |
| (R)-northis compound | CYP3A4 | Time-dependent | 8 ± 3 | 0.011 ± 0.001 | 1.4 | nih.govresearchgate.net |
ND: Not determined
This compound itself is metabolized by several CYP enzymes, including CYP2D6, CYP2C9, CYP2C19, and CYP3A4, primarily undergoing N-demethylation to form northis compound. pharmgkb.orgnih.gov The metabolic contribution of CYP2C19 and CYP3A4 to this compound metabolism may increase with repeat dosing. sci-hub.se
Co-administration with Other Psychotropic Medications (e.g., Tricyclic Antidepressants, Neuroleptics, Benzodiazepines)
Co-administration of this compound with other psychotropic medications can lead to significant drug interactions, largely mediated through CYP inhibition and additive pharmacodynamic effects.
Tricyclic Antidepressants (TCAs): this compound is a potent inhibitor of CYP2D6, which is a primary enzyme involved in the metabolism of many TCAs. nih.govdroracle.aidrugs.combpac.org.nznih.govuspharmacist.com Concurrent use of this compound with TCAs can result in substantially increased plasma concentrations of the TCA, potentially leading to toxicity. drugs.comuspharmacist.com For example, co-administration of this compound with desipramine (B1205290), a CYP2D6 substrate, has been shown to significantly increase desipramine plasma levels. nih.govuspharmacist.com
Neuroleptics (Antipsychotics): this compound can increase the plasma concentrations of various antipsychotic medications, including typical antipsychotics such as haloperidol (B65202) and fluphenazine, and some atypical antipsychotics like clozapine (B1669256) and risperidone. droracle.ainih.govuspharmacist.comsinglecare.com This interaction is primarily due to the inhibition of CYP2D6, which is involved in the metabolism of these antipsychotics. uspharmacist.comsinglecare.com Elevated levels of antipsychotics can increase the risk of dose-related adverse effects, including extrapyramidal symptoms. uspharmacist.commdpi.com Co-administration with certain antipsychotics like pimozide (B1677891) and thioridazine (B1682328) is generally contraindicated due to the increased risk of QT prolongation. nih.govsinglecare.com
Benzodiazepines: this compound can impair the elimination of certain benzodiazepines, such as diazepam and alprazolam, which are metabolized by CYP2C19 and CYP3A4. droracle.ainih.govuspharmacist.comsinglecare.comasm.org Inhibition of these enzymes by this compound and northis compound can lead to increased plasma concentrations of these benzodiazepines. nih.govuspharmacist.com While benzodiazepines generally have a wide therapeutic index, this interaction may result in increased sedation and impaired psychomotor function. nih.govuspharmacist.com
Pharmacodynamic Interactions
Beyond pharmacokinetic interactions mediated by CYP enzymes, this compound can also engage in pharmacodynamic interactions with other medications, particularly those affecting neurotransmitter systems.
The primary mechanism of action of this compound is the potent inhibition of the serotonin (B10506) transporter (SERT), leading to increased extracellular serotonin levels. mdpi.comdrugbank.comwikipedia.orgpsychopharmacologyinstitute.com Co-administration with other drugs that enhance serotonergic neurotransmission can lead to an increased risk of serotonin syndrome, a potentially serious condition characterized by symptoms such as CNS irritability, altered consciousness, and autonomic instability. droracle.aidrugs.comsinglecare.comdrugbank.comwikipedia.org Medications that can contribute to this interaction include other SSRIs, serotonin-norepinephrine reuptake inhibitors (SNRIs), TCAs, monoamine oxidase inhibitors (MAOIs), triptans, tramadol, lithium, and the herbal supplement St. John's Wort. droracle.aidrugs.comsinglecare.comdrugbank.comwikipedia.org Concurrent use with MAOIs is generally contraindicated due to the high risk of serotonin syndrome. droracle.aisinglecare.com
This compound also has some activity at 5-HT2C receptors, acting as an antagonist at higher concentrations. mdpi.comdrugbank.comwikipedia.orgpsychopharmacologyinstitute.com This antagonism may contribute to increased levels of norepinephrine (B1679862) and dopamine (B1211576) in certain brain regions, potentially influencing interactions with drugs that affect these catecholamine systems. drugbank.comwikipedia.orgpsychopharmacologyinstitute.comdovepress.com
Additionally, co-administration of this compound with medications that affect hemostasis, such as anticoagulants (e.g., warfarin) and nonsteroidal anti-inflammatory drugs (NSAIDs), can increase the risk of bleeding. nih.govsinglecare.com This is considered a pharmacodynamic interaction, potentially related to the role of serotonin in platelet aggregation.
Novel Therapeutic Applications and Future Research Directions
Fluoxetine (B1211875) in Neurological and Neurodegenerative Disorders (e.g., Alzheimer's Disease, Stroke, Epilepsy)
The potential neuroprotective and neurogenic properties of this compound have prompted significant research into its use for neurological conditions. Preclinical data, particularly from animal models, have shown promising results, although clinical findings in humans remain complex and, in some cases, contradictory. nih.govnih.gov
Stroke: Initial small-scale studies suggested that this compound might improve motor recovery after a stroke. mentalhealth.com However, this has not been supported by subsequent large, high-quality randomized controlled trials. Three major studies—FOCUS, AFFINITY, and EFFECTS—collectively involving thousands of patients, found that administering this compound for six months after an acute stroke did not improve functional outcomes compared to a placebo. mentalhealth.comnih.govverywellhealth.com A meta-analysis of these trials confirmed that this compound does not reduce disability or dependency post-stroke. nih.gov While the medication was found to decrease the occurrence of post-stroke depression, this benefit did not persist after treatment was discontinued. mentalhealth.com
Epilepsy: The role of this compound in epilepsy is multifaceted and not yet fully understood. Evidence from some animal models and small human studies suggests it may have anticonvulsant properties. nih.govnih.gov For instance, a case report detailed improved seizure control in two siblings with a rare, severe form of epilepsy, which was attributed to this compound's ion channel blocking effects. montecatinieatingdisorder.com Another study on patients with Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) due to KCNT1 gene variants found that this compound treatment led to a variable reduction in seizure frequency. goodrx.com Conversely, other reports show no benefit or even a worsening of seizure activity. nih.gov A study using a rat model of acquired epilepsy found that this compound treatment accelerated the development of epilepsy (epileptogenesis) and increased the frequency of seizures. withinhealth.com
| Disorder | Summary of Research Findings | Key Mechanisms/Pathways Investigated | Clinical Outcome Status |
|---|---|---|---|
| Alzheimer's Disease | Preclinical data show reduced Aβ pathology and enhanced neuroplasticity. apa.orgnih.gov Limited clinical studies show potential cognitive benefits but require more research. apa.orgreddit.com | Increased BDNF, anti-inflammatory/antioxidant effects (Nrf2/HO-1, TLR4/NLRP3), inhibition of Aβ plaque growth. apa.orgnih.govrelevancerecovery.com | Inconclusive; promising preclinical results but insufficient high-quality clinical evidence. nih.govapa.org |
| Stroke | Large-scale trials (FOCUS, AFFINITY, EFFECTS) found no improvement in functional or motor recovery compared to placebo. mentalhealth.comnih.govverywellhealth.com Reduces incidence of post-stroke depression, but effect is not sustained post-treatment. mentalhealth.com | Initial hypothesis focused on neurorestorative effects and enhancing motor recovery. | Not recommended for routine use to improve functional recovery post-stroke. mentalhealth.comnih.gov |
| Epilepsy | Contradictory findings. Some studies report anticonvulsant effects, particularly in rare genetic epilepsies (e.g., KCNT1-related). montecatinieatingdisorder.comgoodrx.com Other studies report no effect or a worsening of seizure frequency and accelerated epileptogenesis in animal models. nih.govwithinhealth.com | Ion channel blocking effects. montecatinieatingdisorder.com | Unclear and complex; potential for benefit in specific patient populations but also risk of exacerbation. nih.govwithinhealth.com |
Potential in Other Psychiatric Conditions Beyond Traditional Indications
Research has also explored the utility of this compound in psychiatric conditions for which it does not have a formal indication, often with positive preliminary results.
Post-Traumatic Stress Disorder (PTSD): Although not officially FDA-approved for this use, this compound is considered a first-choice, off-label option for treating PTSD. apa.orghims.com Multiple studies have demonstrated its effectiveness in reducing the core symptoms of PTSD, including re-experiencing, avoidance, and hyperarousal. nih.govmentalhealth.comquora.com
Borderline Personality Disorder (BPD): Open-label trials have suggested that this compound can be beneficial for individuals with BPD. montecatinieatingdisorder.com It has been shown to produce improvements in symptoms such as depressed mood, anger, affective instability, and impulsive behaviors. nih.govnih.gov These findings support the hypothesis that a central serotonergic deficit may contribute to BPD. montecatinieatingdisorder.com
Social Anxiety Disorder (Social Phobia): The evidence for this compound in social anxiety is mixed. Some open-label trials have found that it significantly improves measures of social anxiety and phobic avoidance. nih.gov However, at least one double-blind, placebo-controlled study failed to show a significant difference between this compound and placebo. nih.gov
Other Eating Disorders: While this compound is FDA-approved for bulimia nervosa, its use has been investigated in other eating disorders. It has been studied in binge eating disorder, though often with little added benefit, particularly when combined with psychotherapy. verywellhealth.com For anorexia nervosa, it has been used to support treatment, especially when co-occurring depression is present. relevancerecovery.com
Emerging Research Areas (e.g., Anti-tumor Effects, Analgesic Actions)
Scientific inquiry is uncovering potential therapeutic roles for this compound in oncology and pain management through mechanisms distinct from its primary psychiatric effects.
Anti-tumor Effects: A growing body of preclinical evidence suggests that this compound possesses oncolytic (anti-cancer) properties. hims.com This "drug repurposing" research has shown promising effects against several types of tumors. quora.com In models of hepatocellular carcinoma and non-small cell lung cancer (NSCLC), this compound inhibited tumor growth by down-regulating proteins associated with cell proliferation, invasion, and angiogenesis, such as VEGF and MMP-9, and by inducing apoptosis (programmed cell death). quora.com Because it can cross the blood-brain barrier, it is being investigated for brain tumors like glioblastoma, where it has shown synergistic effects when combined with the chemotherapy agent temozolomide. hims.com Studies also indicate it may help overcome drug resistance in breast cancer and inhibit tumor growth in lung cancer models associated with chronic stress. hims.com
Analgesic Actions: this compound's role in pain perception is complex, with studies exploring its intrinsic pain-relieving effects. Research suggests serotonin (B10506) plays a key role in pain-suppressing systems, and by increasing serotonin availability, this compound may modulate pain. It has shown an analgesic effect on its own in some preclinical models and has been found to potentiate the analgesic effect of opioids like morphine. A review of its use in chronic pain conditions found that a majority of trials reported positive effects. This effect appears most consistent for inflammatory pain. Interestingly, some research points to a sex-dependent analgesic effect, with chronic administration being effective in female but not male mice, suggesting a potential role for epigenetic modifications.
Advanced Methodologies in this compound Research
Modern research tools are providing unprecedented insight into the molecular and cellular mechanisms of this compound.
Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been employed to map the widespread molecular effects of this compound on the brain. Using techniques like bulk RNA-sequencing across numerous distinct brain regions, researchers have found that chronic this compound treatment induces thousands of changes in gene expression. The brain region most affected was the raphe nucleus, a key area for serotonin production. These transcriptomic changes have been linked to the upregulation of pathways involved in energy metabolism and synaptic plasticity. Meta-analyses of these studies are helping to identify consistent molecular signatures of this compound action, such as the upregulation of BDNF and downregulation of genes related to the GABAergic synapse.
To better understand the effects of this compound on human brain development, researchers are now using advanced in vitro models such as cortical spheroids, also known as "mini-brains." These three-dimensional cultures are grown from human pluripotent stem cells and recapitulate key aspects of fetal brain development. Studies using cortical spheroids have confirmed that these models express the serotonin transporters and receptors that this compound targets. This technology allows for direct investigation into how the drug affects processes like neurite growth, synapse formation, and the development of neural circuit activity. One such study found that this compound altered neurite formation and could reversibly suppress neuronal activity in a dose-dependent manner, providing a powerful platform for studying the neurodevelopmental impact of pharmaceuticals.
Q & A
(Basic) What are the optimal preclinical models for evaluating fluoxetine's effects on depression-related behaviors?
Methodological Answer:
Rodent models remain the gold standard for studying behavioral outcomes (e.g., forced swim test, sucrose preference) due to conserved neuroendocrine pathways like the HPA axis . However, human-induced pluripotent stem cell (iPSC)-derived neurons are increasingly used to model serotonergic dysregulation and synaptic plasticity in vitro, particularly for genetic subpopulations . Key considerations include:
- Validity: Rodents allow longitudinal behavioral tracking but lack human-specific genetic backgrounds.
- Limitations: iPSC models require rigorous differentiation protocols to ensure serotonin transporter (SERT) expression fidelity.
(Advanced) How can fractional factorial experimental designs enhance the study of this compound's interaction with environmental factors in neurodevelopmental disorders?
Methodological Answer:
Fractional factorial designs enable simultaneous testing of multiple variables (e.g., this compound, lead, endocrine disruptors) with minimal experimental runs. For example, a 2^(4-1) design tested this compound, lead, BPA, and PBDEs in iPSC-derived neurons, revealing pathway-specific effects (e.g., synaptic genes upregulated by lead, lipid metabolism altered by this compound) . Steps include:
Factor prioritization: Select variables with prior epidemiological relevance.
Effect size estimation: Use pilot data to avoid overpowering rare interactions.
Multi-omics validation: Combine RNA-seq with metabolomics to resolve mechanistic ambiguity.
(Basic) What methodological considerations ensure reproducibility in this compound pharmacokinetic studies?
Methodological Answer:
Reproducibility requires:
- Standardized protocols: Detailed descriptions of administration routes (e.g., oral vs. intraperitoneal), formulation (salt vs. free base), and tissue sampling intervals .
- Analytical validation: Use LC-MS/MS for plasma/tissue quantification, with calibration curves spanning expected concentrations.
- Compartmental modeling: Apply non-linear mixed-effects models (NONMEM) to account for inter-individual variability in absorption rates .
(Advanced) What multi-omics approaches are effective in elucidating this compound's impact on synaptic plasticity?
Methodological Answer:
Integrative multi-omics resolves discordant findings between transcriptomic and functional
- Transcriptomics: RNA-seq identifies this compound-induced changes in BDNF/TrkB signaling .
- Metabolomics: LC-MS reveals altered sphingolipid metabolism, linking this compound to membrane remodeling .
- Electrophysiology: Patch-clamp recordings validate synaptic efficacy changes predicted by omics.
Best practice: Use orthogonal validation (e.g., CRISPR knockdown of top differentially expressed genes) to confirm causality.
(Basic) How do researchers control for confounding variables in longitudinal studies of this compound efficacy?
Methodological Answer:
- Stratification: Group subjects by baseline severity (e.g., Hamilton Depression Rating Scale scores) to reduce variability .
- Covariate adjustment: Include age, sex, and CYP2D6 genotype (critical for this compound metabolism) in regression models .
- Placebo randomization: Double-blind designs minimize expectation bias, particularly in adolescent cohorts .
(Advanced) How can Bayesian statistics reconcile contradictory findings in this compound's long-term neurobehavioral outcomes?
Methodological Answer:
Bayesian frameworks incorporate prior evidence (e.g., rodent studies showing increased anxiety post-withdrawal) to update probability distributions for new data. For example:
- Hierarchical modeling: Pool data across studies while accounting for heterogeneity in dosing regimens.
- Sensitivity analysis: Test robustness to priors (e.g., sceptical vs. enthusiastic prior distributions).
This approach quantifies the probability of adverse outcomes, even with sparse data .
(Basic) What in vitro models best capture this compound's serotonergic effects at cellular resolution?
Methodological Answer:
- Primary rodent neurons: Enable acute measurement of SERT inhibition via serotonin uptake assays .
- iPSC-derived serotonergic neurons: Model chronic exposure (14+ days) to study receptor desensitization and neuroplasticity .
Critical step: Validate SERT functionality with selective inhibitors (e.g., paroxetine) to confirm assay specificity.
(Advanced) What computational strategies predict this compound's off-target effects on lipid metabolism pathways?
Methodological Answer:
- Network pharmacology: Map this compound’s binding affinities (e.g., 5-HT2C receptor, acid sphingomyelinase) to lipid-associated pathways via STRING or KEGG .
- Machine learning: Train classifiers on transcriptomic data from the LINCS L1000 database to predict lipidomic changes.
- Experimental validation: Use targeted lipidomics (e.g., ceramide species quantification) to confirm predictions .
(Basic) How should researchers address inter-species pharmacokinetic differences when translating this compound findings from animals to humans?
Methodological Answer:
- Allometric scaling: Adjust doses based on body surface area (e.g., mg/m² instead of mg/kg) .
- PBPK modeling: Incorporate species-specific CYP450 isoform activities and plasma protein binding rates.
- Biomarker bridging: Compare CSF this compound levels in rodents and humans at equivalent receptor occupancy .
(Advanced) What systems biology frameworks integrate electrophysiological data with transcriptomic profiles to study this compound's mechanisms?
Methodological Answer:
- Dynamic causal modeling (DCM): Link gene co-expression modules (e.g., Wnt signaling) to changes in LTP/LTD measured via field potentials.
- Single-cell multi-omics: Pair Patch-seq (electrophysiology + transcriptomics) in this compound-treated neurons to resolve cell-type-specific responses .
Application: Identified SST+ interneurons as key mediators of this compound-induced gamma oscillations in prefrontal cortex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
